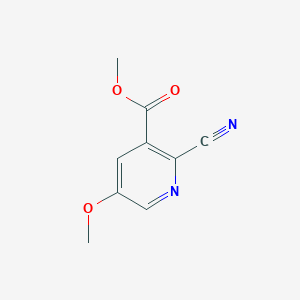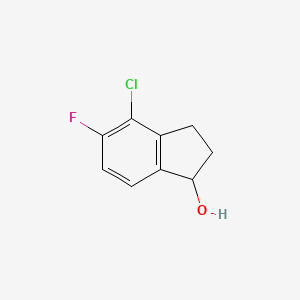
7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: is an organic compound that belongs to the class of indanones It features a tert-butyl group attached to the seventh position of the indanone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one typically involves the alkylation of 2,3-dihydro-1H-inden-1-one with tert-butyl halides under basic conditions. Common reagents used in this process include tert-butyl bromide and a strong base such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 7-(tert-Butyl)-indan-1-one or 7-(tert-Butyl)-indan-1-carboxylic acid.
Reduction: Formation of 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indanones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may bind to active sites of enzymes, altering their catalytic activity and affecting metabolic pathways. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the tert-butyl group, resulting in different reactivity and applications.
7-Methyl-2,3-dihydro-1H-inden-1-one: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic properties.
7-Ethyl-2,3-dihydro-1H-inden-1-one: Features an ethyl group, offering different chemical behavior compared to the tert-butyl derivative.
Uniqueness: 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
7-tert-butyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-13(2,3)10-6-4-5-9-7-8-11(14)12(9)10/h4-6H,7-8H2,1-3H3 |
InChI Key |
TUVYRJTXDSDYLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1C(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine](/img/structure/B11907148.png)
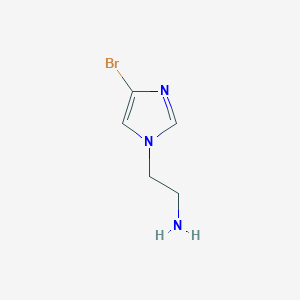
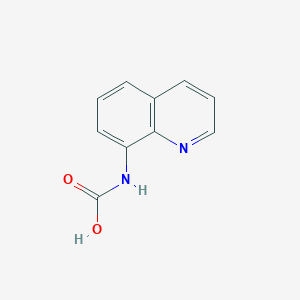
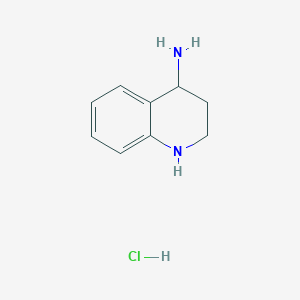

![5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B11907191.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbothioamide](/img/structure/B11907192.png)

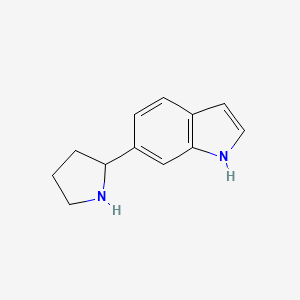
![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11907216.png)


